molecular formula C9H9N3OS B162183 Benzthiazuron CAS No. 1929-88-0

Benzthiazuron

Cat. No. B162183
CAS RN: 1929-88-0
M. Wt: 207.25 g/mol
InChI Key: DTCJYIIKPVRVDD-UHFFFAOYSA-N
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Description

Benzthiazuron is a member of benzothiazoles . It has a molecular formula of C9H9N3OS and a molecular weight of 207.25 g/mol .


Synthesis Analysis

Benzothiazole compounds, such as Benzthiazuron, are synthesized from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The IUPAC name for Benzthiazuron is 1-(1,3-benzothiazol-2-yl)-3-methylurea . The InChI is InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13) .


Physical And Chemical Properties Analysis

Benzthiazuron has a molecular formula of C9H9N3OS and a molecular weight of 207.25 g/mol .

Safety and Hazards

When handling Benzthiazuron, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

Benzthiazuron primarily targets the Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This action is crucial in the regulation of water and electrolyte balance in the body.

Mode of Action

Benzthiazuron inhibits the active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter . This inhibition results in an increase in the excretion of sodium, chloride, and water, leading to diuresis . Additionally, benzthiazuron has been shown to cause loss of potassium and an increase in serum uric acid .

Biochemical Pathways

It is known that the compound’s diuretic activity is linked to its inhibition of na+/cl- reabsorption in the kidneys . This action disrupts the normal electrolyte balance, leading to increased excretion of water and electrolytes.

Pharmacokinetics

The pharmacokinetics of benzthiazuron, like other similar compounds, involves absorption, distribution, metabolism, and excretion (ADME). Generally, such compounds are well absorbed by the gastrointestinal tract after oral administration . They quickly distribute to various body tissues, including the brain and central nervous system . The activity of these compounds is terminated by redistribution, similar to that of lipid-soluble barbiturates .

Result of Action

The primary result of benzthiazuron’s action is diuresis, or increased urine production, due to its inhibition of Na+/Cl- reabsorption in the kidneys . This leads to increased excretion of water and electrolytes, which can be beneficial in conditions where fluid retention is a problem, such as hypertension and edema .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzthiazuron. For instance, its low aqueous solubility and non-volatile nature suggest that it may be moderately persistent in some soil systems . There is also potential for it to leach into groundwater . .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCJYIIKPVRVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041662
Record name Benzthiazuron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzthiazuron

CAS RN

1929-88-0
Record name Benzthiazuron
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Record name Benzthiazuron [BSI:ISO]
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Record name Benzthiazuron
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Record name Benzthiazuron
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Record name Benzthiazuron
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Record name BENZTHIAZURON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Benzthiazuron?

A1: Benzthiazuron is a substituted urea herbicide primarily used for selective weed control. It has been extensively researched for its application in sugar beet cultivation. [, , ]

Q2: Does Benzthiazuron affect all plant species equally?

A3: No, Benzthiazuron exhibits selectivity in its action. For instance, sugar beets display tolerance to pre-emergence applications, while some weed species are effectively controlled. [] Research shows Euphorbia lathyris L. tolerates both Benzthiazuron and Chlortoluron, indicating species-specific susceptibility. []

Q3: How does the persistence of Benzthiazuron in soil compare to other herbicides?

A4: Benzthiazuron demonstrates a longer half-life in soil compared to some other herbicides. Studies have shown its mean half-life ranges around 191 days, while herbicides like Propham break down faster with a half-life of 14 days. Importantly, the degradation rates remained similar whether applied alone or in combination with Lenacil. []

Q4: Are there any known cases of weed resistance to Benzthiazuron?

A5: Yes, a Lolium rigidum biotype (R3) exhibited tolerance to Benzthiazuron alongside other substituted urea herbicides like Buturon, Fenuron, Methabenzthiazuron, Metobromuron, Metoxuron, and Monolinuron. This biotype exhibited susceptibility to Chlorbromuron but showed lower tolerance to Chloroxuron, Diuron, and Linuron. []

Q5: What is the mechanism behind this observed resistance in Lolium rigidum?

A6: The resistance in the Lolium rigidum biotype is attributed to enhanced detoxification of the herbicide. Studies showed the resistant biotypes metabolized Chlortoluron, a related substituted urea herbicide, into conjugated Chlortoluron at a faster rate than susceptible biotypes. This detoxification process is believed to involve alkyl oxidation, potentially facilitated by cytochrome P450 enzymes. []

Q6: Has Benzthiazuron been investigated for its metabolic fate in different plant species?

A7: Yes, research indicates Benzthiazuron is readily absorbed by plant roots and translocated to the leaves. The rate of metabolism varies between species. A key metabolite, hydroxymethyl-Benzthiazuron, is relatively stable and signifies a metabolic pathway involving gradual demethylation of the urea chain. Additionally, conjugation with glucose is another metabolic pathway observed in plants. Some metabolic reactions are reversible, allowing for Benzthiazuron release from its metabolites. []

Q7: Are there any documented synergistic effects of Benzthiazuron when used in combination with other herbicides?

A8: Yes, combining Benzthiazuron with other herbicides can enhance weed control. Field trials have shown that adding Isopropyl carbanilate (Propham) to Benzthiazuron effectively controlled heavy grass infestations in sugar beet fields, broadening the weed control spectrum. []

Q8: How does the application method influence the efficacy of Benzthiazuron?

A9: Both pre-emergence and post-emergence applications of Benzthiazuron have been studied. For pre-emergence control, applying Neburon alongside Benzthiazuron or Pyrazon improved weed control in sugar beets. For post-emergence control, a Benzthiazuron and Propham mixture, particularly in an oil emulsion, effectively managed a wide range of weeds. []

Q9: Has Benzthiazuron been explored in conjunction with human metabolic enzymes for potential biotechnological applications?

A10: Yes, research investigated the effects of human cytochrome P450 enzymes, specifically CYP1A1, CYP2B6, and CYP2C19, on Benzthiazuron metabolism. Transgenic potato plants expressing these enzymes displayed varied tolerances to different herbicides. Notably, plants expressing all three enzymes exhibited remarkable cross-tolerance to Benzthiazuron and other herbicides with different modes of action, suggesting the potential for developing crops with enhanced herbicide tolerance through genetic modification. []

Q10: Are there any known safety concerns associated with Benzthiazuron?

A12: One study investigated the reaction of Benzthiazuron with nitrite, a common food additive, and discovered the formation of an N-nitroso compound. N-nitroso compounds are known carcinogens, highlighting the need for further investigation into the potential health risks associated with Benzthiazuron exposure. []

Q11: Have any novel Benzthiazuron derivatives been synthesized and evaluated for herbicidal activity?

A13: Yes, recent research explored the synthesis and herbicidal activity of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, structurally similar to Benzthiazuron. These compounds demonstrated potent herbicidal activity against both broad-leaf and grass weeds, highlighting their potential as new herbicides, especially for managing resistant weeds. []

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